molecular formula C17H20F3N3O3 B11075755 N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbutanamide

N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbutanamide

Cat. No.: B11075755
M. Wt: 371.35 g/mol
InChI Key: ZHUVEWOFGNBSRN-UHFFFAOYSA-N
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Description

N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbutanamide is a complex organic compound with a molecular formula of C17H20F3N3O3. This compound is characterized by the presence of an imidazolidinone ring substituted with a phenylethyl group and a trifluoromethyl group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Phenylethyl Group: This step often involves the use of phenylethyl halides in the presence of a base to facilitate nucleophilic substitution.

    Addition of the Trifluoromethyl Group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions.

    Final Coupling with 3-Methylbutanamide: This step involves the coupling of the imidazolidinone intermediate with 3-methylbutanamide using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Phenylethyl halides, trifluoromethylating agents.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbutanamide is unique due to its specific substitution pattern on the imidazolidinone ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H20F3N3O3

Molecular Weight

371.35 g/mol

IUPAC Name

N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbutanamide

InChI

InChI=1S/C17H20F3N3O3/c1-10(2)9-13(24)21-16(17(18,19)20)14(25)23(15(26)22-16)11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,21,24)(H,22,26)

InChI Key

ZHUVEWOFGNBSRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1(C(=O)N(C(=O)N1)C(C)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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